molecular formula C19H11ClF2N2O2 B4937778 Urea, N-(2-chloro-4,5-difluorophenyl)-N'-3-dibenzofuranyl- CAS No. 400753-03-9

Urea, N-(2-chloro-4,5-difluorophenyl)-N'-3-dibenzofuranyl-

Cat. No.: B4937778
CAS No.: 400753-03-9
M. Wt: 372.7 g/mol
InChI Key: LZTOJXOAAGPSHT-UHFFFAOYSA-N
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Description

The compound Urea, N-(2-chloro-4,5-difluorophenyl)-N'-3-dibenzofuranyl- is a urea derivative featuring a halogenated aryl group (2-chloro-4,5-difluorophenyl) and a dibenzofuranyl moiety. Urea derivatives are widely studied for their biological activity, particularly as herbicides, insecticides, or enzyme inhibitors due to their ability to disrupt metabolic pathways .

Key structural attributes:

  • Aryl substituents: The 2-chloro-4,5-difluorophenyl group introduces electron-withdrawing halogens, which may enhance binding to biological targets.
  • Dibenzofuranyl group: The fused aromatic system likely improves stability and lipophilicity, influencing bioavailability.

Properties

IUPAC Name

1-(2-chloro-4,5-difluorophenyl)-3-dibenzofuran-3-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClF2N2O2/c20-13-8-14(21)15(22)9-16(13)24-19(25)23-10-5-6-12-11-3-1-2-4-17(11)26-18(12)7-10/h1-9H,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTOJXOAAGPSHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)NC4=CC(=C(C=C4Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60367308
Record name Urea, N-(2-chloro-4,5-difluorophenyl)-N'-3-dibenzofuranyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400753-03-9
Record name Urea, N-(2-chloro-4,5-difluorophenyl)-N'-3-dibenzofuranyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-(2-chloro-4,5-difluorophenyl)-N’-3-dibenzofuranyl- typically involves the reaction of 2-chloro-4,5-difluoroaniline with dibenzofuran-3-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then treated with phosgene or a phosgene equivalent to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Urea, N-(2-chloro-4,5-difluorophenyl)-N’-3-dibenzofuranyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

Urea, N-(2-chloro-4,5-difluorophenyl)-N’-3-dibenzofuranyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Urea, N-(2-chloro-4,5-difluorophenyl)-N’-3-dibenzofuranyl- involves its interaction with specific molecular targets. It may act as an allosteric modulator, binding to a site distinct from the active site of an enzyme or receptor, thereby altering its activity. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Aryl Ureas

Example 1: N-(((3,5-dichloro-2,4-difluorophenyl)amino)carbonyl)-2,6-difluorobenzamide (Teflubenzuron)
  • Structure : Contains dichloro-difluorophenyl and difluorobenzamide groups.
  • Application : Insect growth regulator targeting chitin synthesis .
Example 2: N-(((3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide (Hexaflumuron)
  • Structure : Features tetrafluoroethoxy and dichloro-fluorophenyl substituents.
  • Application : Termiticide with prolonged residual activity .
  • Comparison : Hexaflumuron’s tetrafluoroethoxy group enhances solubility in hydrophobic matrices compared to the target compound’s dibenzofuranyl group.

Sulfonyloxy-Substituted Ureas

Example: N,N’-di-[4-(methanesulfonyloxy)phenyl]urea
  • Structure : Methanesulfonyloxy groups at para positions.
  • Application : Patent literature highlights sulfonyloxy ureas as intermediates for polymer crosslinking or drug synthesis .

Benzofuran-Containing Ureas

Example: N-[(3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl]-N-hydroxyurea
  • Structure : Dihydrobenzofuranyl core with a hydroxamic acid group.
  • Application: Not explicitly stated, but hydroxyurea derivatives are known for radical-scavenging or metalloenzyme inhibition .
  • Comparison : The dihydrobenzofuranyl group in this compound reduces aromatic conjugation compared to the fully fused dibenzofuranyl system in the target compound, likely affecting electron delocalization and stability.

Data Table: Comparative Analysis of Key Urea Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Applications
Target Compound 2-chloro-4,5-difluorophenyl, dibenzofuranyl Insufficient data Inferred agrochemical
Teflubenzuron 3,5-dichloro-2,4-difluorophenyl, benzamide ~463.1 Insect growth regulator
Hexaflumuron 3,5-dichloro-4-(tetrafluoroethoxy)phenyl ~540.1 Termiticide
N,N’-di-[4-(methanesulfonyloxy)phenyl]urea Methanesulfonyloxy phenyl ~342.3 Polymer/drug intermediate
N-[(3S)-dihydrobenzofuranyl]-N-hydroxyurea Dihydrobenzofuranyl, hydroxyurea 300.3 Potential enzyme inhibitor

Research Findings and Implications

  • Halogenation vs. Sulfonyloxy Groups : Chloro/fluoro substituents (target compound) improve metabolic stability compared to sulfonyloxy groups, which may hydrolyze more readily .
  • Dibenzofuranyl vs. Benzamide : The dibenzofuranyl group in the target compound likely enhances π-π stacking interactions in biological systems, a feature absent in teflubenzuron’s benzamide .

Notes and Limitations

  • Direct data on the target compound’s synthesis, bioactivity, or toxicity is absent in the provided evidence; comparisons are extrapolated from structural analogs.
  • Patent literature () emphasizes synthetic methodologies but lacks biological data, limiting mechanistic insights.

Biological Activity

Urea, N-(2-chloro-4,5-difluorophenyl)-N'-3-dibenzofuranyl- (CID 2254338) is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of Urea, N-(2-chloro-4,5-difluorophenyl)-N'-3-dibenzofuranyl- is C19H11ClF2N2O2C_{19}H_{11}ClF_2N_2O_2. The compound features a urea functional group attached to a dibenzofuran moiety and a difluorophenyl group, contributing to its unique biological profile.

2. Anticancer Activity

The anticancer properties of urea derivatives have been extensively studied. Compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines. For example, one study reported that certain urea derivatives induced apoptosis in MCF-7 breast cancer cells by increasing lactate dehydrogenase (LDH) levels significantly, indicating cell membrane damage and cytotoxicity . The implications for Urea, N-(2-chloro-4,5-difluorophenyl)-N'-3-dibenzofuranyl- could be substantial given its structural characteristics.

3. Enzyme Inhibition

Urea derivatives are often explored for their ability to inhibit specific enzymes involved in disease processes. The inhibition of soluble epoxide hydrolase (sEH) is one such target. Compounds with similar moieties have shown varying degrees of inhibition against sEH, suggesting that Urea, N-(2-chloro-4,5-difluorophenyl)-N'-3-dibenzofuranyl- may exhibit comparable enzyme inhibitory activity .

Synthesis Methods

The synthesis of Urea derivatives typically involves the reaction of isocyanates with amines or other nucleophiles. A common method includes the reaction of a chloro-substituted aromatic compound with an appropriate dibenzofuran derivative in the presence of a base to facilitate the formation of the urea linkage.

Case Studies

Case Study 1: Anticancer Efficacy
In a comparative study on various urea derivatives, it was found that certain compounds exhibited IC50 values as low as 225 µM against breast cancer cells . This highlights the potential for Urea, N-(2-chloro-4,5-difluorophenyl)-N'-3-dibenzofuranyl- to be developed as an anticancer agent.

Case Study 2: Antimicrobial Properties
Research evaluating the antimicrobial efficacy of related compounds showed significant inhibition zones against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, suggesting that Urea derivatives could also be effective in treating bacterial infections .

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